molecular formula C15H23NO2 B1677179 O-Demethyltramadol CAS No. 73986-53-5

O-Demethyltramadol

Cat. No. B1677179
CAS RN: 73986-53-5
M. Wt: 249.35 g/mol
InChI Key: UWJUQVWARXYRCG-UHFFFAOYSA-N
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Description

O-Demethyltramadol, also known as Desmetramadol, is an active metabolite of Tramadol . It is an opioid and is primarily responsible for the analgesic effect of Tramadol . The key enzyme for its production is the polymorphic cytochrome P450 isoenzyme 2D6 (CYP2D6) .


Synthesis Analysis

Tramadol is available as a racemic mixture of (+)-trans-T and (-)-trans-T. The main metabolic pathways are O-demethylation and N-demethylation, producing trans-O-desmethyltramadol (M1) and trans-N-desmethyltramadol (M2) enantiomers, respectively . A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the enantiomeric determination of tramadol and its primary phase metabolite O-desmethyltramadol in human plasma .


Molecular Structure Analysis

The structure of O-Demethyltramadol has been optimized with the B3LYP method using 6-31G (**) and cc-pVDZ basis sets . The optimized bond length and bond angles are correlated with the X-ray data . The experimental wavenumbers were compared with the scaled vibrational frequencies determined by DFT methods .


Chemical Reactions Analysis

The FTIR and FT-Raman spectra of O-desmethyltramadol hydrochloride are recorded in the solid phase in the regions 4000-400 cm(-1) and 4000-100 cm(-1), respectively . The total electron density and molecular electrostatic potential surfaces of the molecule are constructed by using B3LYP/cc-pVDZ method to display electrostatic potential (electron+nuclei) distribution . Natural bond orbital analysis of O-desmethyltramadol hydrochloride has been performed to indicate the presence of intramolecular charge transfer .


Physical And Chemical Properties Analysis

The molecular formula of O-Demethyltramadol is C15H23NO2 . Its molecular weight is 249.35 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 249.172878976 g/mol .

Scientific Research Applications

Analytical Method Development

  • High-Performance Liquid Chromatography (HPLC)

    Valle et al. (1999) developed a highly sensitive method for simultaneous determination of tramadol and its main active metabolite O-Demethyltramadol (ODMT) in rat plasma using HPLC with electrochemical detection. This method allows for precise characterization of plasma vs. time profiles for both compounds (Valle et al., 1999).

  • Capillary Electrophoresis (CE) with UV Detection
    its phase I and phase II metabolites in a single run, using a borate buffer and carboxymethyl-β-cyclodextrin as a chiral selector (Kurth & Blaschke, 1999).

Pharmacokinetic Studies

  • Stereoselective High-Performance Liquid Chromatography

    Campanero et al. (1999) described a sensitive and stereoselective HPLC assay for tramadol and ODMT in human plasma. This method is useful for pharmacokinetic studies, allowing for the determination of each enantiomer of tramadol and its active metabolite (Campanero et al., 1999).

  • Pharmacokinetics in Surgical Patients

    Nešković et al. (2021) conducted a study on the pharmacokinetics of tramadol, ODMT, and N-demethyltramadol in surgical patients, examining the effect of systemic inflammation on tramadol metabolism and postoperative pain (Nešković et al., 2021).

Metabolic Pathways and Genetic Factors

  • MDR1 Polymorphism Impact on Pharmacokinetics

    Slanař et al. (2007) explored how MDR1 polymorphism C3435T affects the pharmacokinetics of tramadol and ODMT. This study highlights the complexity of tramadol's pharmacology and the role of genetic factors in its metabolism (Slanař et al., 2007).

  • CYP2D6 Genotype and Opioid Effects

    Research by Slanař et al. (2007) also demonstrated the influence of the CYP2D6 genotype on the opioid effects of tramadol, as measured by pupillary response, correlating with tramadol and M1 disposition in plasma (Slanař et al., 2007).

Drug Metabolism and Stereoselectivity

  • Stereoselectivity in Tramadol Metabolism

    Liu et al. (2002) and Liu et al. (2003) conducted studies on the stereoselectivity in tramadol metabolism and ODMT formation in rat liver microsomes, providing insights into the enantioselective metabolic pathways of tramadol and its metabolites (Liu et al., 2002), (Liu et al., 2003).

  • Renal Clearance and Stereoselectivity

    Another study by Liu et al. (2002) focused on the stereoselective renal clearance of tramadol and ODMT, revealing differences in how each enantiomer is cleared by the kidneys (Liu et al., 2002).

properties

IUPAC Name

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894102
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyltramadol

CAS RN

73986-53-5
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73986-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
HC Liu, XJ Zhang, YY Yang, N Wang… - Acta Pharmacological …, 2002 - cdn.amegroups.cn
… metabolite, trans-Odemethyltramadol. METHODS, … -O-demethyltramadol 50 pg/L. After perfusion, the concentrations of the enantiomers of trans-tramadol and trans-O-demethyltramadol …
Number of citations: 20 cdn.amegroups.cn
M Valle, JM Pavon, R Calvo, MA Campanero… - … of Chromatography B …, 1999 - Elsevier
A novel, highly sensitive method was developed for simultaneous determination of tramadol and its main active metabolite O-demethyltramadol (ODMT) in rat plasma. The method …
Number of citations: 57 www.sciencedirect.com
L Hui‐chen, Y Yang, W Na, D Ming… - Chirality: The …, 2004 - Wiley Online Library
… Trans-T is mainly metabolized in live to trans-Odemethyltramadol (M1), trans-N-demethyltramadol (M2), and trans-N,O-didemethyltramadol (M5).Some metabolites may be further …
Number of citations: 47 onlinelibrary.wiley.com
P Lehtonen, T Sten, O Aitio, M Kurkela… - European journal of …, 2010 - Elsevier
O-Desmethyltramadol, the active metabolite of analgesic tramadol, is metabolised through glucuronidation. The present study was conducted to identify the human UDP-…
Number of citations: 33 www.sciencedirect.com
AAY El-Sayed, KM Mohamed, AY Nasser… - … of Chromatography B, 2013 - Elsevier
Analytical procedures for the determination of tramadol (T), O-desmethyltramadol (ODT), and N-desmethyltramadol (NDT) in human urine have been developed and validated using gas …
Number of citations: 39 www.sciencedirect.com
EG Quetglas, JR Azanza, E Cardenas… - … & drug disposition, 2007 - Wiley Online Library
… and their main phase I metabolites, O-demethyltramadol and N-demethyltramadol. To assess … Tramadol and O-demethyltramadol were the major compounds detected in plasma after …
Number of citations: 63 onlinelibrary.wiley.com
N Neskovic, D Mandic, S Marczi, S Skiljic… - Frontiers in …, 2021 - frontiersin.org
Background: Most studies examining tramadol metabolism have been carried out in non-surgical patients and with oral tramadol. The aim of this study was 1) to measure concentrations …
Number of citations: 5 www.frontiersin.org
HC Liu, Y Yu, N Wang - 2003 - Citeseer
… Trans T is mainly metabolized in liver to trans O-demethyltramadol (M1), trans … Table 3 Glucuronidation of the enantiomers of trans O-demethyltramadol (M1) in the urine of 20 volunteers …
Number of citations: 2 citeseerx.ist.psu.edu
HC Liu, TJ Liu, YY Yang, YN Hou - Acta Pharmacologica Sinica, 2001 - europepmc.org
Aim To study the stereoselectivity in pharmacokinetics of the enantiomers of trans-tramadol (trans-T) and its active metabolite, trans-O-demethyltramadol (M1) in human subjects. …
Number of citations: 42 europepmc.org
F Musshoff, B Madea, F Stuber… - Journal of analytical …, 2006 - academic.oup.com
… -tramadol and its active active metabolite, trans-O-demethyltramadol. Acta Pharmacol. Sin. … Stereoselectivity in trans-tramadol metabolism and trans-O-demethyltramadol formation in …
Number of citations: 55 academic.oup.com

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